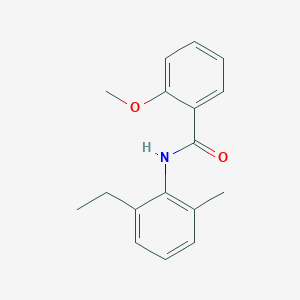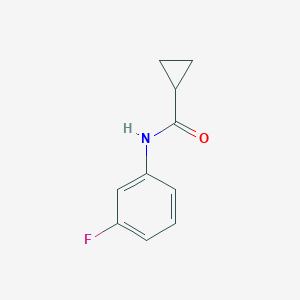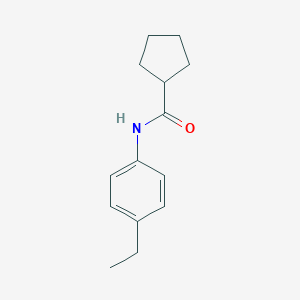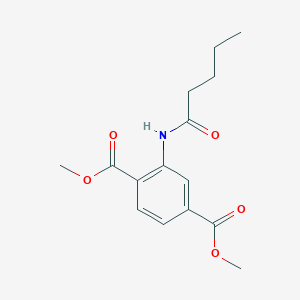
N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that results from damage or dysfunction of the nervous system. It is a debilitating condition that affects millions of people worldwide. EMA401 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its efficacy and safety in the treatment of neuropathic pain.
作用機序
N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide works by selectively blocking the activity of the AT2R, which is found in high levels in the nervous system. The AT2R is involved in the regulation of pain sensation, and its activation can lead to the development of neuropathic pain. By inhibiting the activity of the AT2R, N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide reduces the sensitivity of the nervous system to pain stimuli, thereby reducing pain sensation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide has been shown to have a selective and potent inhibitory effect on the AT2R, with no significant activity on other receptors. This selectivity is important in reducing the risk of adverse effects associated with non-selective inhibitors. N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide has also been shown to have good oral bioavailability and a long half-life, which makes it a promising candidate for the treatment of neuropathic pain.
実験室実験の利点と制限
One of the advantages of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide is its selectivity for the AT2R, which makes it a promising candidate for the treatment of neuropathic pain with minimal side effects. However, one of the limitations of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide is its relatively low potency compared to other pain medications. This may limit its efficacy in some patients and may require higher doses to achieve the desired therapeutic effect.
将来の方向性
There are several future directions for the development of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide and other AT2R inhibitors for the treatment of neuropathic pain. One direction is the optimization of the chemical structure of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide to improve its potency and selectivity. Another direction is the evaluation of the efficacy and safety of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide in larger clinical trials. Additionally, the development of biomarkers for neuropathic pain may help to identify patients who are most likely to respond to treatment with N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide. Finally, the combination of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide with other pain medications may improve its efficacy and reduce the risk of adverse effects.
合成法
N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide is synthesized through a multi-step process that involves the reaction of 2-methoxybenzoic acid with 2-amino-5-ethyl-6-methylbenzoic acid, followed by the coupling of the resulting intermediate with 4-nitrobenzenesulfonyl chloride. The nitro intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The final step involves the acylation of the amine with 2-methoxybenzoyl chloride to yield N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of neuropathic pain. In preclinical studies, N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide has been shown to selectively inhibit the activity of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain sensation. N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide has also been shown to reduce pain behavior in animal models of neuropathic pain.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-13-9-7-8-12(2)16(13)18-17(19)14-10-5-6-11-15(14)20-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChIキー |
KRXCFRKEWYYWGY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2OC)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)










![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)

